N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide
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Overview
Description
“N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide” is a chemical compound with the molecular formula C25H28N4O2S. It is a derivative of benzhydryl piperazine, which is a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzhydryl piperazine derivatives are typically synthesized through nucleophilic substitution reactions . For instance, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and molecular formula. It likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is substituted with a benzhydryl group, a thiophene-2-carboxamido group, and a carboxamide group.Scientific Research Applications
Synthesis and Chemical Properties
N-benzhydryl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a compound with potential applications in various fields of scientific research, including medicinal chemistry and material science. The synthesis of related compounds involves multiple steps, including reactions with secondary amines to produce N,N′-disubstituted piperazine derivatives, demonstrating the versatility of piperazine-based compounds in chemical synthesis (Vasileva et al., 2018). Another study highlights the synthesis of a multidentate ligand, N,N′-bis((thiophene-2-carboxamide)propyl)piperazine, showcasing the compound's potential in forming complex structures and its characterization through various spectroscopic techniques (Balaban et al., 2008).
Biological Activities
Research into compounds with a similar structural framework has demonstrated a range of biological activities. For instance, compounds with a piperazine core have been evaluated for their efficacy in inhibiting human breast cancer cell proliferation, indicating potential therapeutic applications in oncology (Kumar et al., 2007). Additionally, piperazine derivatives have shown antimicrobial activities against various bacterial strains, further emphasizing the medicinal chemistry applications of such compounds (Kumar et al., 2008).
Catalytic and Material Science Applications
The structural versatility of piperazine-based compounds extends to their use as catalysts in chemical reactions. For example, l-piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts, demonstrating the utility of piperazine derivatives in facilitating specific chemical transformations with high yield and selectivity (Wang et al., 2006).
Future Directions
Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities. Given the wide range of activities exhibited by piperazine derivatives, this compound could have potential applications in various therapeutic areas .
Mechanism of Action
Target of Action
It’s known that the piperazine nucleus, a component of this compound, is capable of binding to multiple receptors with high affinity . This makes it a privileged structure in drug design .
Mode of Action
Compounds with a similar structure have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with a similar structure have been found to affect various biochemical pathways, leading to a broad range of pharmacological actions .
Result of Action
Similar compounds have been found to have a broad range of effects, including anti-tumor activity against various types of tumors .
Properties
IUPAC Name |
N-benzhydryl-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c30-24(22-12-7-19-32-22)26-13-14-28-15-17-29(18-16-28)25(31)27-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,23H,13-18H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVXVNPLUNIVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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